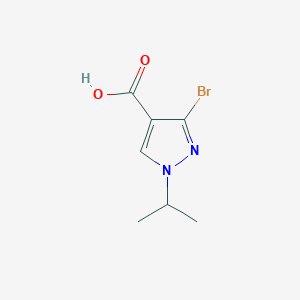

3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid

Description

The compound belongs to the pyrazole heterocyclic family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. The presence of bromine (Br) at position 3, an isopropyl group at position 1, and a carboxylic acid (-COOH) at position 4 distinguishes it from other derivatives.

Properties

IUPAC Name |

3-bromo-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4(2)10-3-5(7(11)12)6(8)9-10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQZDWWXIGFQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with 1,3-diketones or β-keto esters.

Bromination: The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the pyrazole ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination.

Isopropyl Halides: Used for alkylation.

Carbon Dioxide: Used for carboxylation.

Palladium Catalysts: Used in coupling reactions.

Major Products

Substituted Pyrazoles: Formed through substitution reactions.

Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

Coupled Products: Formed through coupling reactions.

Scientific Research Applications

3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: Investigated for its biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Industrial Applications: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Positional Isomers: 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic Acid

Key Differences :

- Substituent Positions : Bromine is located at position 4, and the carboxylic acid group is at position 3, unlike the target compound .

- Purity and Availability : This isomer is listed with a minimum purity specification and has been discontinued in commercial catalogs, suggesting synthesis challenges .

Ester Derivatives: Ethyl 3-bromo-1H-pyrazole-4-carboxylate

Key Differences :

Cyclopropyl-Substituted Analogs: Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate

Key Differences :

Nitro- and Methyl-Substituted Pyrazoles

Examples from :

- 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid: The nitro group (-NO₂) at position 5 introduces strong electron-withdrawing effects, which may enhance the acidity of the carboxylic acid and influence electrophilic substitution reactions .

- 1-Methyl-1H-pyrazole-3-carboxylic acid : Lacking bromine, this derivative highlights the role of halogenation in modulating electronic properties and binding interactions .

Triazole Derivatives: 4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic Acid

Key Differences :

- Heterocyclic Core : The triazole ring (three adjacent nitrogen atoms) differs from pyrazole, altering electronic distribution and metabolic stability .

- Biological Implications: Triazoles are known for antimicrobial activity, suggesting divergent applications compared to pyrazole-based compounds .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Positional Isomerism : Bromine placement (3 vs. 4) significantly impacts electronic properties. For instance, bromine at position 3 may direct electrophilic attacks to adjacent positions, altering synthetic pathways .

- Functional Group Effects : Carboxylic acids exhibit higher solubility in polar solvents compared to esters, which could influence bioavailability in drug design .

- Substituent Size : Bulky groups like isopropyl may hinder crystal packing, affecting melting points and crystallinity .

Biological Activity

3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid is C7H10BrN3O2. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the bromine atom and the carboxylic acid group contributes to its reactivity and biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid showed inhibition of inflammatory mediators such as TNF-α and IL-6 in various models. For instance, compounds derived from pyrazoles have been shown to inhibit carrageenan-induced paw edema in rats, with some exhibiting over 80% inhibition compared to standard drugs like diclofenac .

| Compound | Inhibition (%) | Standard Drug | Standard Inhibition (%) |

|---|---|---|---|

| 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid | TBD | Diclofenac | 86.72 |

| Other Pyrazoles | 61–85 | Dexamethasone | 76% (TNF-α) |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds similar to 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid have demonstrated activity against various bacterial strains, including E. coli and S. aureus. A notable study reported that certain pyrazole derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

Emerging research suggests that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. For example, studies have shown that specific pyrazole compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

- Anti-inflammatory Study : A series of novel pyrazoles were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced paw edema model. The most potent derivatives showed up to 84% inhibition of inflammation markers .

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that certain compounds had MIC values lower than those of standard antibiotics, suggesting their potential as effective antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.